4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile
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Overview
Description
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . This compound features a pyrrolidine ring substituted with an oxo group, an o-tolyl group, and a carbonitrile group. It is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-toluidine with ethyl cyanoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s oxo and carbonitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group, an o-tolyl group, and a carbonitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)14-7-10(6-13)12(15)8-14/h2-5,10H,7-8H2,1H3 |
InChI Key |
AWSCKMVNRFCQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(C(=O)C2)C#N |
Origin of Product |
United States |
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